molecular formula C6H11NO B15229842 3-Oxabicyclo[3.2.0]heptan-6-amine

3-Oxabicyclo[3.2.0]heptan-6-amine

Cat. No.: B15229842
M. Wt: 113.16 g/mol
InChI Key: ILYYOUOYMCOHSN-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.0]heptan-6-amine is a bicyclic amine compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.2.0]heptan-6-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly efficient and allows for the preparation of enantiomerically enriched derivatives. Another method involves the hydroformylation of cyclopent-3-en-1-ols followed by intramolecular cyclization and oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.0]heptan-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

3-Oxabicyclo[3.2.0]heptan-6-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[320]heptan-6-amine is unique due to its specific amine functionality and the presence of an oxygen atom in the bicyclic ring system

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-oxabicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C6H11NO/c7-6-1-4-2-8-3-5(4)6/h4-6H,1-3,7H2

InChI Key

ILYYOUOYMCOHSN-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2C1N

Origin of Product

United States

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